

## Head-to-head comparison of Rupintrivir and Lopinavir against Mpro

Author: BenchChem Technical Support Team. Date: December 2025



# Head-to-Head Comparison: Rupintrivir and Lopinavir Against Mpro

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two antiviral compounds, **Rupintrivir** and Lopinavir, as inhibitors of the Main Protease (Mpro), a critical enzyme in the replication of coronaviruses, including SARS-CoV-2. The following sections detail their comparative efficacy, binding mechanisms, and the experimental protocols used for their evaluation.

## **Quantitative Performance Comparison**

The following table summarizes the key quantitative data for **Rupintrivir** and Lopinavir against SARS-CoV-2 Mpro. These metrics are crucial for evaluating and comparing the inhibitory potential of the two compounds.



| Parameter                  | Rupintrivir                     | Lopinavir                                                        | Notes                                                                                                                                                                                                                                               |
|----------------------------|---------------------------------|------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IC50 (Enzymatic<br>Assay)  | 68 ± 7 μM[1]                    | ~10 μM[2]                                                        | The half-maximal inhibitory concentration, indicating the concentration of the drug required to inhibit Mpro activity by 50%. A lower value signifies higher potency. Some studies report that Lopinavir did not inhibit Mpro activity in vitro[3]. |
| IC50 (Cell-Based<br>Assay) | High μM range[2]                | 10.9 μΜ[4]                                                       | Measures the drug's efficacy in a cellular environment, which can be influenced by factors like cell permeability.                                                                                                                                  |
| Binding Mechanism          | Covalent (unique<br>mode)[1]    | Non-covalent[5][6]                                               | Rupintrivir binds in a unique conformation that splits the catalytic Cys-His dyad[1]. Lopinavir engages in non-covalent interactions within the active site.                                                                                        |
| Binding Affinity (Kd)      | Data not consistently available | Data from in silico<br>studies suggest high<br>affinity[7][8][9] | The equilibrium dissociation constant, representing the strength of the binding interaction. Lower values indicate a stronger affinity.                                                                                                             |



Experimental Kd values are not widely reported for direct comparison.

## **Mechanism of Mpro Inhibition**

The SARS-CoV-2 Mpro is a cysteine protease that functions as a homodimer. Its active site contains a catalytic dyad composed of Cysteine-145 and Histidine-41[4][7][10]. Mpro is essential for viral replication as it cleaves the viral polyproteins (pp1a and pp1ab) at specific sites to release functional non-structural proteins (nsps)[4][11]. Inhibition of Mpro blocks this process, thereby halting viral replication.

**Rupintrivir**, originally developed as a pan-enterovirus 3C protease inhibitor, only weakly inhibits SARS-CoV-2 Mpro. Crystallographic studies have revealed that it binds to the Mpro active site in a unique conformation, physically separating the catalytic Cys145 and His41 residues[1]. This "splitting" of the catalytic dyad is a novel mechanism for inhibiting cysteine proteases[1].

Lopinavir, an HIV-1 protease inhibitor, has been investigated as a repurposed drug for COVID-19. It is classified as a non-covalent inhibitor of Mpro[5][6]. In silico docking studies predicted a high binding affinity for the Mpro active site[7][12]. However, its in vitro efficacy has been a subject of debate, with some enzymatic assays showing little to no inhibition, and clinical trials of the Lopinavir/Ritonavir combination have not demonstrated significant clinical benefit in COVID-19 patients[3][11].





Click to download full resolution via product page

**Caption:** Mechanism of Mpro Inhibition by Antiviral Agents.

## **Experimental Protocols**

The following are detailed methodologies for key experiments used to evaluate the efficacy of Mpro inhibitors.

## **FRET-Based Enzymatic Inhibition Assay**



This assay measures the enzymatic activity of Mpro by monitoring the cleavage of a fluorescently labeled peptide substrate.

Principle: A Förster Resonance Energy Transfer (FRET) peptide substrate is designed with a fluorophore and a quencher on opposite ends of the Mpro cleavage sequence. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

#### Protocol:

- Reagent Preparation:
  - Assay Buffer: Prepare a buffer solution (e.g., 20 mM Tris-HCl pH 7.3, 1 mM EDTA)[10].
  - Mpro Enzyme: Recombinantly express and purify SARS-CoV-2 Mpro. Dilute the enzyme to the desired final concentration (e.g., 0.2 μM) in the assay buffer[10].
  - FRET Substrate: Synthesize a FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans). Prepare a stock solution in DMSO and dilute to the final concentration (e.g., 20 μM) in the assay buffer[10][13].
  - Inhibitor Solutions: Prepare serial dilutions of Rupintrivir and Lopinavir in DMSO. The final DMSO concentration in the reaction should be kept constant (e.g., ≤5%) across all wells[10].

#### Assay Procedure:

- Pipette the inhibitor solutions into the wells of a 96-well or 384-well microplate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
- Add the Mpro enzyme solution to all wells except the negative control.
- Incubate the plate at room temperature for a predefined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.



- Immediately place the plate in a fluorescence plate reader.
- Data Acquisition and Analysis:
  - Monitor the increase in fluorescence intensity over time (kinetic mode) at appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 490 nm emission for Edans/Dabcyl pair)[13].
  - Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
  - Normalize the velocities to the positive control (100% activity) and negative control (0% activity).
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Pan-3C Protease Inhibitor Rupintrivir Binds SARS-CoV-2 Main Protease in a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Antiviral Efficacy of Viral Protease Inhibitors against the Novel SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature's toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Understanding the binding mechanism for potential inhibition of SARS-CoV-2 Mpro and exploring the modes of ACE2 inhibition by hydroxychloroquine PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Lopinavir and Ritonavir have High Affinity Toward the SARS-CoV-2 S-protein Receptor-binding Domain Sequenced in Brazil Bio Integration [bio-integration.org]
- 10. scholars.unh.edu [scholars.unh.edu]
- 11. ajuronline.org [ajuronline.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of Rupintrivir and Lopinavir against Mpro]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680277#head-to-head-comparison-of-rupintrivir-and-lopinavir-against-mpro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com